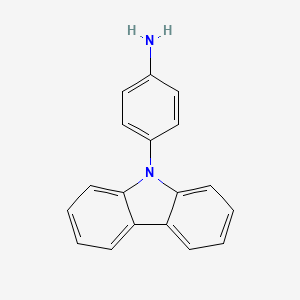

4-(9H-Carbazol-9-yl)anilin

Übersicht

Beschreibung

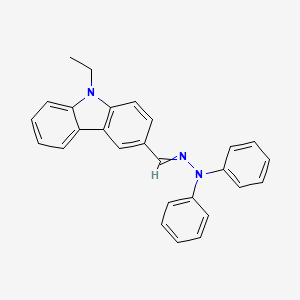

“4-(9H-Carbazol-9-yl)aniline” is a chemical compound with the CAS Number: 52708-37-9 . It has a molecular weight of 258.32 and a linear formula of C18H14N2 . It is a solid at room temperature .

Synthesis Analysis

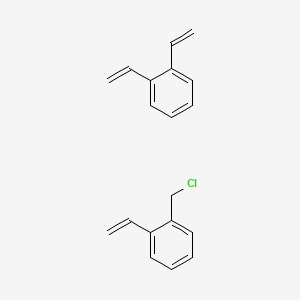

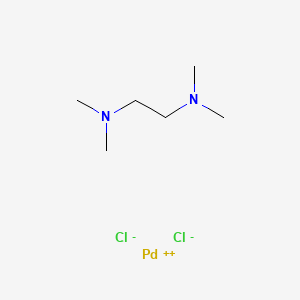

The synthesis of “4-(9H-Carbazol-9-yl)aniline” and its derivatives has been achieved through Suzuki coupling reactions . This method involves the reaction of boronic acid with aryl halides in the presence of a palladium catalyst .

Molecular Structure Analysis

The molecular structure of “4-(9H-Carbazol-9-yl)aniline” is represented by the linear formula C18H14N2 . This indicates that the molecule is composed of 18 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .

Chemical Reactions Analysis

“4-(9H-Carbazol-9-yl)aniline” has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .

Physical and Chemical Properties Analysis

“4-(9H-Carbazol-9-yl)aniline” is a solid at room temperature . It has a molecular weight of 258.32 . The compound shows good thermal stability .

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

4-(9H-Carbazol-9-yl)anilin: Derivate spielen eine entscheidende Rolle bei der Entwicklung neuer Lochtransportmaterialien (HTMs) für OLEDs. Diese Materialien erleichtern den Transport von positiv geladenen Ladungsträgern (Löchern) innerhalb der OLED-Struktur, was für die effiziente Lichtemission entscheidend ist . Die Einführung solcher HTMs in OLEDs hat zu einer Verbesserung der Strom-, Leistungs- und externen Quantenausbeute geführt .

Lochtransportmaterialien für elektronische Geräte

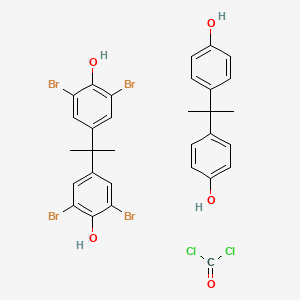

Die Derivate der Verbindung zeigen, wenn sie mit verschiedenen Carbazol- oder Triphenylamin-Derivaten konjugiert werden, gute thermische Stabilitäten mit hohen Glasübergangstemperaturen zwischen 148 und 165 °C . Diese Eigenschaft ist wichtig für die Stabilität und Leistung elektronischer Geräte, da sie sicherstellt, dass das Material den Betriebstemperaturen standhalten kann, ohne zu zerfallen.

Pharmazeutische Forschung

Obwohl direkte Anwendungen in der Pharmazie für This compound nicht weit verbreitet sind, wurden seine strukturellen Analoga, insbesondere Carbazolderivate, auf ihre antimikrobiellen Aktivitäten untersucht . Dies deutet auf das Potenzial dieser Verbindung hin, als Vorläufer oder Gerüst bei der Synthese neuer antimikrobieller Wirkstoffe eingesetzt zu werden.

Chemische Synthese

This compound: wird in verschiedenen chemischen Syntheseprozessen eingesetzt, darunter Suzuki-Kupplungsreaktionen. Diese Reaktionen werden verwendet, um komplexe organische Verbindungen zu erzeugen, die vielfältige Anwendungen in der Materialwissenschaft und Pharmazie haben können .

Materialwissenschaft

Die Fähigkeit der Verbindung, stabile Derivate mit hohen Glasübergangstemperaturen zu bilden, deutet auf ihre Nützlichkeit bei der Herstellung von Materialien hin, die eine hohe Temperaturbeständigkeit erfordern . Dies kann besonders nützlich bei der Entwicklung von Materialien für Hochtemperatur-Industrieprozesse sein.

Entwicklung von antimikrobiellen Wirkstoffen

Untersuchungen zu Carbazolderivaten, die ein ähnliches Strukturmotiv wie This compound aufweisen, haben vielversprechende antimikrobielle Eigenschaften gezeigt . Dies eröffnet Möglichkeiten für den Einsatz von This compound bei der Entwicklung neuer antimikrobieller Wirkstoffe, die möglicherweise zur Bekämpfung von resistenten Bakterienstämmen und anderen Krankheitserregern beitragen könnten.

Wirkmechanismus

Target of Action

The primary target of 4-(9H-Carbazol-9-yl)aniline is the organic light-emitting diode (OLED) structure, where it acts as a hole-transporting material . It helps to efficiently transport positive charges (holes) from the anode to the emitting layer .

Mode of Action

4-(9H-Carbazol-9-yl)aniline interacts with its target by injecting holes into the HOMO (Highest Occupied Molecular Orbital) of the OLED structure . This interaction leads to a narrow recombination zone in the EML (Emission Layer) and results in singlet-polaron quenching, which can affect the efficiency of the device .

Biochemical Pathways

The action of 4-(9H-Carbazol-9-yl)aniline affects the pathway of charge transport in OLEDs. By facilitating the transport of positive charges, it influences the overall efficiency of the light-emitting process . The downstream effects include enhanced current, power, and external quantum efficiencies of the OLED device .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, Excretion) properties are typically discussed in the context of drugs, for 4-(9H-Carbazol-9-yl)aniline, we can discuss its similar properties in the OLED context. It has excellent hole injection and transport properties . Its impact on bioavailability can be seen in terms of its ability to improve device efficiency and stability .

Result of Action

The molecular effect of 4-(9H-Carbazol-9-yl)aniline’s action is the creation of a narrow recombination zone in the EML . On a cellular level, or more appropriately on a device level, this results in improved efficiency and stability of the OLED .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-carbazol-9-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUXRBOPYDIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347398 | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-37-9 | |

| Record name | N-(4-Aminophenyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4-(9H-Carbazol-9-yl)aniline into a conjugated polymer impact the performance of black phosphorus quantum dot (BPQD) based memory devices?

A1: [] Incorporating 4-(9H-Carbazol-9-yl)aniline into the conjugated polymer poly[(9,9-dioctyl-9H-fluorene)-alt-(4-(9H-carbazol-9-yl)aniline)] (PFCz-NH2) enables its covalent functionalization onto BPQDs. This covalent linkage, as seen in PFCz-g-BPQDs, leads to a significant improvement in memory device performance compared to simple blends of the polymer and BPQDs. Devices with PFCz-g-BPQDs exhibit a remarkable ON/OFF current ratio (>107) and lower switch-on/off voltages (-0.89/+1.95 V), indicating superior memory performance and reduced power consumption. In contrast, devices based on blended PFCz-NH2:BPQDs show an ON/OFF ratio of only 3 × 103 and a larger switching window (Δ|VON - VOFF| = 5.47 V). This highlights the crucial role of the covalent bond formed via 4-(9H-Carbazol-9-yl)aniline in achieving efficient charge transport and improved memory characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)